An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine
Executive Summary: This guide provides a comprehensive technical overview of 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Naphthyridines, as structural isomers of diazanaphthalene, represent a privileged scaffold in the development of novel therapeutics, with derivatives exhibiting a wide range of pharmacological activities including antimicrobial and anticancer properties[1][2][3]. This document delineates the structural features, predicted physicochemical and spectroscopic properties, and key reactive characteristics of this specific chloro-substituted naphthyridine. By functioning as a versatile chemical building block, its strategic importance lies in the facile diversification of the 2,7-naphthyridine core, enabling the systematic exploration of structure-activity relationships (SAR) for the generation of new bioactive agents.
Introduction to the 2,7-Naphthyridine Scaffold
Nitrogen-containing heterocyclic compounds are foundational to the field of medicinal chemistry, forming the core structure of numerous pharmaceuticals[4]. Among these, the naphthyridine framework, which consists of two fused pyridine rings, has garnered substantial attention. There are six possible isomers of naphthyridine, each defined by the relative positions of the two nitrogen atoms[2][5]. The 1,8-naphthyridine isomer is perhaps the most well-known, forming the basis of antibacterial agents like nalidixic acid[2][6].
However, other isomers, including the 2,7-naphthyridine scaffold, are increasingly being explored for unique biological activities. Recent studies have highlighted 2,7-naphthyridine derivatives as promising candidates for targeted anti-staphylococcal agents, demonstrating their potential to address the critical challenge of antibiotic resistance[1]. The title compound, 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine, combines this promising scaffold with two key features: a pyridinyl substituent, a common motif in pharmacologically active molecules, and a strategically placed chlorine atom. This chlorine acts as an excellent leaving group, serving as a versatile synthetic handle for introducing molecular diversity through a variety of chemical transformations.
Physicochemical and Structural Properties
The fundamental identity and structural characteristics of 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine are summarized below. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Compound Identification
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine | - |
| CAS Number | 1211593-56-4 | [7] |
| Molecular Formula | C₁₃H₈ClN₃ | [8] |
| Molecular Weight | 241.68 g/mol |[8] |
Chemical Structure
The molecule features a planar, aromatic 2,7-naphthyridine core. A chlorine atom is substituted at the C1 position, and a pyridin-4-yl ring is attached at the C3 position. The numbering of the naphthyridine ring system is critical for understanding its reactivity.
Caption: Structure and key functional regions of the title compound.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| TPSA (Topological Polar Surface Area) | 45.75 Ų | Influences membrane permeability and oral bioavailability. A value < 140 Ų is generally favorable. |
| LogP (Octanol-Water Partition Coefficient) | 1.58 | Measures lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME). |
| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. |
| Hydrogen Bond Acceptors | 3 (N atoms) | Affects solubility and provides points for receptor interactions. |
| Rotatable Bonds | 1 | Low number suggests conformational rigidity, which can be favorable for binding affinity. |
Note: Values are computational estimates derived from structural analysis.
Spectroscopic Characterization (Predicted)
Elucidation of the molecular structure relies heavily on spectroscopic methods. Based on the known spectral data of related naphthyridine and pyridine compounds, the following characteristics are anticipated[9][10][11].
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the naphthyridine and pyridine rings will appear as doublets and double-doublets, with coupling constants characteristic of their ortho, meta, and para relationships. The exact chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the ring nitrogens.
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¹³C NMR Spectroscopy: The carbon spectrum should display 13 unique signals corresponding to each carbon atom in the asymmetric structure. The carbon atom attached to the chlorine (C1) would be expected to have a chemical shift in the range of δ 150-160 ppm.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with two major peaks for the molecular ion: [M]⁺ and [M+2]⁺, in an approximate ratio of 3:1.
Synthesis and Reactivity
The utility of 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine as a research tool is defined by its synthesis and subsequent chemical reactivity.
Proposed Synthetic Strategy
Caption: Retrosynthetic analysis for the target compound.
The forward synthesis would likely involve the condensation of a substituted aminopyridine with a β-ketoester or a related synthon to construct the first ring, followed by an intramolecular cyclization to form the bicyclic naphthyridinone core. The final step, a crucial transformation, would be the conversion of the hydroxyl group (in the tautomeric form of the naphthyridinone) to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[12].
Key Chemical Reactivity
The reactivity of the molecule is dominated by the C1-chloro group and the basic nitrogen atoms of the heterocyclic rings.
Caption: Major pathways for chemical modification.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C1 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen (N2). This makes it an excellent site for displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental to creating libraries of derivatives for SAR studies[5][15].
-
Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most powerful application of this building block. The C1-Cl bond can readily participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted amino-naphthyridines.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Stille Coupling: Reaction with organostannanes.
-
-
Reactions at Ring Nitrogens: The nitrogen atoms in both the naphthyridine and pyridine rings are basic and can be protonated in acidic media. They can also act as nucleophiles in alkylation reactions or serve as ligands to coordinate with metal ions, a property that can be exploited in the development of metal-based drugs or catalysts[16].
Applications in Medicinal Chemistry and Drug Discovery
The true value of 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine lies in its role as a versatile intermediate for drug discovery. The naphthyridine core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. The chloro group provides a gateway to rapidly synthesize a diverse library of analogues.
Caption: Workflow for SAR exploration using the title compound.
By systematically replacing the chlorine atom with different functional groups, researchers can probe the chemical space around the 2,7-naphthyridine core to optimize biological activity, selectivity, and ADME properties. For instance, its derivatives could be tested in assays for:
-
Antibacterial Activity: Targeting bacterial enzymes like DNA gyrase or topoisomerase IV, a known mechanism for other naphthyridine-based antibiotics[1][6].
-
Anticancer Activity: Investigating inhibition of protein kinases, a common strategy in oncology, as many kinase inhibitors are N-heterocyclic compounds[3].
-
Anti-inflammatory Activity: Exploring the modulation of inflammatory pathways.
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate its utility, the following is a representative, self-validating protocol for a Suzuki-Miyaura reaction, based on general procedures for heteroaryl chlorides[17].
-
Objective: To synthesize 1-(4-methoxyphenyl)-3-(pyridin-4-yl)-2,7-naphthyridine from 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine.
-
Reagents & Materials:
-
1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
A suitable phosphine ligand (e.g., SPhos, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon source
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine, 4-methoxyphenylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent to form the active catalyst.
-
Add the catalyst mixture to the Schlenk flask, followed by the remaining solvent.
-
Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring for 4-12 hours.
-
Causality Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. The appearance of a new, less polar spot (on silica TLC) indicates product formation.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
-
-
Validation & Characterization:
-
The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the C1-Cl bond and the appearance of signals corresponding to the 4-methoxyphenyl group will validate the success of the reaction.
-
Conclusion
1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine is a strategically designed heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its key attributes—a biologically relevant 2,7-naphthyridine core and a reactive chlorine atom at the C1 position—make it an ideal substrate for generating diverse molecular libraries through robust and predictable chemical reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. This guide has outlined its structural, physicochemical, and reactive properties, providing a technical foundation for researchers and scientists aiming to leverage this compound in the pursuit of novel therapeutic agents.
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